molecular formula C18H19N3O4 B4162443 2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide

2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide

Cat. No.: B4162443
M. Wt: 341.4 g/mol
InChI Key: DHLFNAIVHKSPEU-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group, a nitro group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.

    Pyrrolidinylation: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene derivative with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium methoxide, methanol.

Major Products

    Reduction: Formation of 2-amino-N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of nitro and pyrrolidinyl substitutions on biological activity.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to certain biological targets. The methoxy group can influence the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxybenzamide
  • N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide
  • 2-methoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide

Uniqueness

2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both a nitro group and a pyrrolidinyl group on the benzamide core is relatively rare and can lead to unique reactivity and biological activity.

Properties

IUPAC Name

2-methoxy-N-(5-nitro-2-pyrrolidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-25-17-7-3-2-6-14(17)18(22)19-15-12-13(21(23)24)8-9-16(15)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLFNAIVHKSPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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